4'-Chloro-2,2-dimethyl-2'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone is an organic compound derived from propiophenone. It has the molecular formula C11H12ClFO and a molecular weight of 214.66 g/mol. This compound is characterized by the presence of a chloro group, a fluorine atom, and two methyl groups attached to the propiophenone backbone.
Preparation Methods
The synthesis of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with isobutyryl chloride in the presence of a suitable base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions under cGMP (current Good Manufacturing Practice) conditions to ensure consistent quality and safety.
Chemical Reactions Analysis
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone can be compared with other similar compounds, such as:
4-Chloro-2-fluorophenol: This compound shares the chloro and fluoro groups but lacks the dimethyl and propiophenone moieties.
2,2-Dimethylpropiophenone: This compound has the dimethyl and propiophenone groups but lacks the chloro and fluoro substituents.
4’-Chloro-2’-fluoropropiophenone: This compound is similar but lacks the dimethyl groups. The uniqueness of 4’-Chloro-2,2-dimethyl-2’-fluoropropiophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBBBUNCZSXLPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642479 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-51-3 |
Source
|
Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.